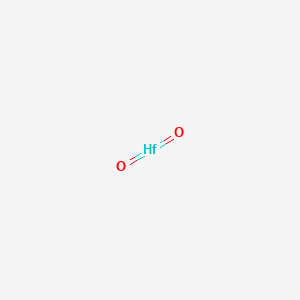

酸化ハフニウム

概要

説明

酸化ハフニウムは、二酸化ハフニウムまたはハフニアとしても知られており、化学式HfO₂を持つ無機化合物です。この無色の固体は、ハフニウムの最も一般的で安定な化合物の1つです。 それは、5.3〜5.7電子ボルトのバンドギャップを持つ電気絶縁体です 。 酸化ハフニウムは、高い融点、化学的安定性、および高い誘電率などの独自の特性により、さまざまなハイテクアプリケーションで広く使用されています .

科学的研究の応用

Hafnium oxide has a wide range of applications in scientific research and industry:

Semiconductors: It is used as a high-κ dielectric material in dynamic random-access memory (DRAM) capacitors and advanced metal-oxide-semiconductor devices.

Optical Coatings: Hafnium oxide is used in optical coatings due to its high refractive index and transparency in the ultraviolet to infrared range.

Nonvolatile Memory Technologies: Its ferroelectric properties make it suitable for use in nonvolatile memory technologies, which can store data for extended periods even without power.

Protective Barrier Layers: Hafnium oxide’s robustness and resistance to oxidation, copper corrosion, and general weathering make it useful as protective barrier layers in semiconductor processing.

Safety and Hazards

将来の方向性

Hafnium Oxide is being leveraged for the next generation of computing memory . Its ferroelectric properties suggest that these materials could be pivotal in developing new nonvolatile memory technologies . Scientists are advancing the use of Hafnium Oxide for the next generation of non-volatile computing memory, offering significant advantages over existing technologies .

作用機序

酸化ハフニウムがその効果を発揮するメカニズムは、主に誘電特性に関連しています。 半導体アプリケーションでは、酸化ハフニウムは高κ誘電体材料として機能し、漏れ電流を減らし、容量を増加させることで、トランジスタやコンデンサの性能を向上させます 。 酸化ハフニウムの強誘電性挙動は、周囲の雰囲気の影響を受け、外部電界が印加されると、内部の電荷配列が変化する可能性があります .

6. 類似の化合物との比較

酸化ハフニウムは、酸化ジルコニウム(ZrO₂)など、他の類似の化合物と比較されることがよくあります。

酸化ジルコニウム(ZrO₂): 酸化ハフニウムと酸化ジルコニウムの両方は、イオン半径が近いことから、類似の化学的および物理的特性を持っています。

酸化チタン(TiO₂): 酸化ハフニウムとは異なり、酸化チタンはすべての相で6配位のチタンを特徴とするのに対し、酸化ハフニウムは7配位の金属中心で構成されています.

四ハロゲン化ハフニウム: 酸化ハフニウムはハロゲンと反応して、四塩化ハフニウムや四フッ化ハフニウムなどの四ハロゲン化ハフニウムを生成できます.

酸化ハフニウムの独自の特性、つまり高い誘電率と強誘電性挙動により、酸化ハフニウムは、他の類似の化合物とは異なる、さまざまなハイテクアプリケーションにおいて貴重な材料となっています。

生化学分析

Biochemical Properties

Hafnium oxide has been found to interact with various biomolecules. For instance, it has been shown to have good cytocompatibility and affinity for proteins, represented by fibronectin and especially albumin . The nature of these interactions is likely due to the specific surface chemistry of Hafnium oxide .

Cellular Effects

Hafnium oxide has been observed to have significant effects on various types of cells. For example, it has been found to cause a two-fold enhanced antibacterial effect, better cell attachment, significantly improved proliferation of cells, five-fold rise in the cellular Young’s modulus, slightly stronger production of reactive oxygen species, and formation of cell clusters . These effects suggest that Hafnium oxide can influence cell function in a variety of ways.

Molecular Mechanism

It has been suggested that the switching pathway involves a transient tetragonal-like local structure, as oxygen ions shift in locations and remain within their parent hafnium polyhedra . This suggests that Hafnium oxide may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Hafnium oxide over time in laboratory settings have been studied. It has been found that the thermal conductivity of Hafnium oxide is length-dependent below 100 nm . This suggests that Hafnium oxide’s effects on cellular function may change over time, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Hafnium oxide vary with different dosages in animal models. For instance, radiotherapy-activated Hafnium oxide nanoparticles have been shown to kill more cancer cells than radiotherapy alone, revealing good cytocompatibility and affinity for proteins

Metabolic Pathways

It has been suggested that oxygen vacancies, which are the most frequently observed intrinsic defect in HfO2-based films, determine the physical/electrical properties and device performance . This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It has been suggested that Hafnium oxide induces subcellular distribution of certain proteins .

準備方法

酸化ハフニウムは、いくつかの方法で合成できます。

水熱法: この方法は、出発物質として四塩化ハフニウムを使用し、水酸化ナトリウムを使用してpHを調整します。

ゾルゲル法: この方法は、ハフニウムアルコキシドの加水分解と縮合を含み、酸化ハフニウムナノ粒子の形成をもたらします.

工業的生産: 酸化ハフニウムは、工業的にアルカリ融解、塩酸溶解、結晶化、不純物除去、沈殿、ろ過、および乾燥によって製造されます.

化学反応の分析

酸化ハフニウムは比較的不活性ですが、いくつかの種類の化学反応を起こす可能性があります。

強酸との反応: それは、濃硫酸と反応して硫酸ハフニウムを生成します.

強塩基との反応: それは、強塩基と反応しますが、一般的にほとんどの一般的な酸と塩基に耐性があります.

フッ化水素酸との反応: 酸化ハフニウムはフッ化水素酸にゆっくりと溶解して、フルオロハフネートアニオンを形成します.

4. 科学研究への応用

酸化ハフニウムは、科学研究と産業で幅広い用途があります。

類似化合物との比較

Hafnium oxide is often compared with other similar compounds, such as:

Zirconium Oxide (ZrO₂): Both hafnium oxide and zirconium oxide have similar chemical and physical properties due to their close ionic radii.

Titanium Oxide (TiO₂): Unlike hafnium oxide, titanium oxide features six-coordinate titanium in all phases, whereas hafnium oxide consists of seven-coordinate metal centers.

Hafnium Tetrahalides: Hafnium oxide can react with halogens to form hafnium tetrahalides, such as hafnium tetrachloride and hafnium tetrafluoride.

Hafnium oxide’s unique properties, such as its high dielectric constant and ferroelectric behavior, make it a valuable material in various high-tech applications, distinguishing it from other similar compounds.

特性

IUPAC Name |

dioxohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBYAVZURUTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Hf]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO2 | |

| Record name | Hafnium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Hafnium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893204 | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12055-23-1, 37230-85-6 | |

| Record name | Hafnium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12055-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)